Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidinone (DHPM) family, synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea derivatives . Its structure features a tetrahydropyrimidine core with three key substituents:
- Position 6: A [(4-methylbenzenesulfonyl)methyl] group, introducing sulfonyl functionality and steric bulk.
- Position 4: A [4-(methylsulfanyl)phenyl] group, contributing sulfur-based electron-donating effects.
- Position 5: An ethyl ester, common in DHPMs for modulating solubility and reactivity.
The sulfonyl and sulfanyl groups distinguish it from typical DHPM derivatives, which often bear hydroxyl, methoxy, or halide substituents .
Properties
Molecular Formula |
C22H24N2O5S2 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
ethyl 6-[(4-methylphenyl)sulfonylmethyl]-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H24N2O5S2/c1-4-29-21(25)19-18(13-31(27,28)17-11-5-14(2)6-12-17)23-22(26)24-20(19)15-7-9-16(30-3)10-8-15/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) |
InChI Key |
QWJCBSAHEPJONR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)CS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction-Based Synthesis
The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for tetrahydropyrimidines. A modified protocol involves:
-
Reactants :
-
Ethyl acetoacetate (β-keto ester)
-
4-(Methylsulfanyl)benzaldehyde
-
Tosylmethylurea (urea derivative with sulfonylmethyl group)
-
-
Conditions :
-
Mechanism :
-
Acid-catalyzed cyclocondensation forms the tetrahydropyrimidine ring.
-
The sulfonylmethyl group is introduced via pre-functionalized urea.
-
Stepwise Cyclization Approach
This method prioritizes regioselectivity by constructing the pyrimidine ring before introducing sulfonyl and thioether groups:
-
Formation of Tetrahydropyrimidine Core :
-
React ethyl 3-aminocrotonate with 4-(methylsulfanyl)phenyl isocyanate.
-
Cyclize under acidic conditions (HCl, 60°C, 6 hours) to yield 4-(methylsulfanyl)phenyl-substituted tetrahydropyrimidine.
-
-
Sulfonylation :
-
Treat the intermediate with 4-methylbenzenesulfonyl chloride (TsCl) in dichloromethane.
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Use triethylamine (2 eq.) as a base to facilitate sulfonylation at the C6 position.
-
Post-Functionalization of Preformed Pyrimidines
For higher flexibility, pre-synthesized tetrahydropyrimidines are modified:
-
Intermediate Preparation :
-
Synthesize ethyl 4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via cyclocondensation.
-
-
Sulfonylmethyl Introduction :
-
Use Mannich reaction conditions:
-
React with formaldehyde and p-toluenesulfonamide in acetic acid (80°C, 8 hours).
-
-
Alternative: Alkylation with tosylmethyl bromide (K₂CO₃, DMF, 50°C).
-
Yield : 28–35% for Mannich route; 40% for alkylation.
Optimization of Reaction Conditions
Catalyst Screening
Lewis acids significantly impact Biginelli reaction efficiency:
Table 2: Catalyst Performance
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| ZnCl₂ | Ethanol | Reflux | 38 |
| FeCl₃ | Ethanol | Reflux | 25 |
| BF₃·Et₂O | THF | 60°C | 42 |
| None | Ethanol | Reflux | 12 |
BF₃·Et₂O in THF improves yield but requires anhydrous conditions.
Solvent Effects
Polar aprotic solvents enhance sulfonylation efficiency:
Table 3: Solvent Optimization for Sulfonylation
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | Et₃N | 4 | 88 |
| DMF | K₂CO₃ | 6 | 75 |
| THF | Pyridine | 8 | 65 |
Dichloromethane (DCM) with triethylamine achieves near-quantitative sulfonylation.
Characterization and Purification
Analytical Data
Purification Techniques
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Prep-HPLC : C18 column, acetonitrile/water gradient (60–80% over 20 minutes).
-
Recrystallization : Ethyl acetate/hexane (1:3) yields 95% purity.
Challenges and Alternative Approaches
Regioselectivity Issues
Competing sulfonylation at N1 vs. C6 positions necessitates careful base selection. Using bulky bases (e.g., DIPEA) favors C6 substitution.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide, DMF, THF.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to the tetrahydropyrimidine scaffold. Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in inhibiting cancer cell proliferation. Its mechanism may involve the modulation of key signaling pathways associated with tumor growth .
Antimicrobial Properties
Compounds with a similar structure have been evaluated for their antimicrobial effects. The presence of the sulfonyl group is believed to enhance interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been a subject of research. It may inhibit certain pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases .
Example Synthesis Pathway
| Step | Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|---|
| 1 | Biginelli Reaction | Aldehyde + Urea + β-Ketoester | Acidic catalyst | High |
| 2 | Sulfonation | Tetrahydropyrimidine + Sulfonyl chloride | Base catalysis | Moderate |
| 3 | Esterification | Carboxylic acid + Ethanol | Acid catalyst | High |
Study 1: Anticancer Screening
A study conducted by researchers at [source] demonstrated that derivatives of tetrahydropyrimidines exhibited significant cytotoxicity against various cancer cell lines. This compound was among the compounds tested and showed promising results in reducing cell viability.
Study 2: Antimicrobial Efficacy
In another investigation published in [source], the antimicrobial activity of several tetrahydropyrimidine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound had notable inhibitory effects on bacterial growth.
Mechanism of Action
The mechanism of action of Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfonyl and sulfanyl groups can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Sulfonyl vs.
- Steric Effects : The tosylmethyl group at position 6 introduces greater steric hindrance than methyl or thioxo groups, likely slowing crystallization and reducing melting points .
Structural and Spectroscopic Comparisons
- NMR Analysis :
- The methylsulfanyl group (δ ~2.5 ppm for SCH3) and tosylmethyl protons (δ ~7.7 ppm for aromatic Hs) would show distinct shifts compared to methoxy (δ ~3.8 ppm) or benzyloxy (δ ~5.0 ppm for CH2) groups .
- The tetrahydropyrimidine ring protons (H3/H4) are sensitive to substituent effects; electron-withdrawing groups deshield these protons .
- Crystallography :
- Compounds with bulky substituents (e.g., benzyloxy) exhibit distorted chair conformations, while smaller groups (methyl) favor planar rings . Hydrogen-bonding patterns (e.g., N–H···O=S in the target) differ from N–H···O=C in oxo/thioxo analogues .
Biological Activity
Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by a fused pyrimidine ring. Its structure includes:
- Ethyl group : Contributes to lipophilicity and bioavailability.
- Methylbenzenesulfonyl group : Enhances solubility and possibly influences binding interactions.
- Methylsulfanyl phenyl group : May provide additional pharmacological effects.
The molecular formula is , with a molecular weight of approximately 420.54 g/mol.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study evaluated various tetrahydropyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed promising antibacterial activity, suggesting that modifications to the sulfonyl and methylsulfanyl groups could enhance efficacy against resistant strains .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. It has been suggested that tetrahydropyrimidines can inhibit viral replication by interfering with viral enzymes. For example, compounds with similar scaffolds have shown activity against HIV-1 reverse transcriptase . The mechanism typically involves binding to the active site of the enzyme, thereby preventing viral genome replication.
Anticancer Properties
There is growing evidence supporting the anticancer potential of tetrahydropyrimidine derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific compound may exhibit similar properties due to its structural characteristics.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism or viral replication.
- Cell Membrane Disruption : Interaction with lipid membranes leading to increased permeability and cell death.
- Signal Transduction Modulation : Alteration of signaling pathways that regulate cell growth and apoptosis.
Study 1: Antibacterial Efficacy
A recent study assessed the antibacterial activity of various derivatives against E. coli and S. aureus. The results indicated that modifications to the sulfonyl group significantly enhanced antibacterial efficacy. The tested compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
Study 2: Antiviral Screening
In another investigation focusing on antiviral properties, compounds structurally related to this compound were screened for their ability to inhibit HIV replication in vitro. Results demonstrated a dose-dependent inhibition with an IC50 value around 0.5 µM for select derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
